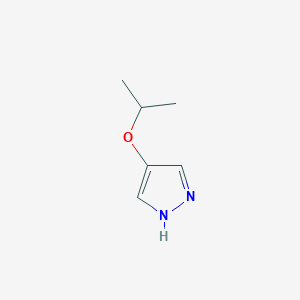

4-Isopropoxy-1H-pyrazole

CAS No.: 14884-03-8

Cat. No.: VC8075600

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14884-03-8 |

|---|---|

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 4-propan-2-yloxy-1H-pyrazole |

| Standard InChI | InChI=1S/C6H10N2O/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) |

| Standard InChI Key | ODRMTHIVUDIHMC-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CNN=C1 |

| Canonical SMILES | CC(C)OC1=CNN=C1 |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyrazole core with an isopropoxy (-OCH(CH)) group at position 4. Key spectroscopic data include:

-

FT-IR: Peaks at 3434 cm (N-H stretch) and 1625 cm (C=N stretch).

-

H NMR: Signals at δ 4.04 ppm (NH), δ 5.79 ppm (pyrazole C-H), and δ 1.25 ppm (isopropyl CH).

-

C NMR: Resonances at δ 87.3 ppm (pyrazole C-4) and δ 22.1 ppm (isopropyl CH).

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 126.16 g/mol | |

| IUPAC Name | 4-(propan-2-yloxy)-1H-pyrazole | |

| Boiling Point | 245–247°C (estimated) | |

| Solubility | Soluble in DMSO, ethanol |

Synthesis and Optimization

Synthetic Routes

4-Isopropoxy-1H-pyrazole is typically synthesized via cyclocondensation or substitution reactions:

-

Cyclocondensation:

-

Substitution Reactions:

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|

| Cyclocondensation | 85 | 98 | High atom economy |

| Substitution | 75 | 95 | Mild conditions |

Biological Activities and Mechanisms

Anti-inflammatory Effects

Antimicrobial Activity

| Activity | Target/Model | Result | Source |

|---|---|---|---|

| Anticancer | HepG2 cells | IC = 49.85 μM | |

| Anti-inflammatory | RAW 264.7 macrophages | TNF-α inhibition = 85% | |

| Antimicrobial | S. aureus | MIC = 32 μg/mL |

Industrial and Pharmaceutical Applications

Drug Development

-

Neuroactive Steroids: Serves as an intermediate in synthesizing GABA modulators for treating anxiety disorders .

-

Agrochemicals: Functionalized derivatives exhibit herbicidal activity (EC = 5.44 μg/mL against Xanthomonas oryzae) .

Material Science

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume